molecular formula C7H10N2O B14032426 (S)-2-(1-Aminoethyl)pyridin-3-ol

(S)-2-(1-Aminoethyl)pyridin-3-ol

Cat. No.: B14032426
M. Wt: 138.17 g/mol
InChI Key: WQORLOPUNCDUFQ-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-(1-Aminoethyl)pyridin-3-ol is a chiral small molecule based on the pyridin-3-ol scaffold, a structure of high significance in medicinal chemistry. The pyridin-3-ol core, also known as 3-hydroxypyridine, is a structural analogue of vitamin B6 and is isolated from natural sources like bamboo grass . This privileged scaffold is renowned for its versatility as a building block, capable of acting as both a hydrogen bond donor and acceptor, which facilitates strong interactions with biological targets . Researchers value this compound as a key intermediate for exploring new chemotypes through scaffold refinement and side-chain modification. The chiral (S)-1-aminoethyl substituent at the 2-position provides a stereochemical handle for creating selective inhibitors and probing specific binding sites in proteins. While specific biological data for this exact stereoisomer is not widely published in the searched literature, pyridin-3-ol derivatives, including 6-aminopyridin-3-ol analogs, have demonstrated a wide spectrum of pharmacological properties in research models. These properties include significant antioxidant activity and the inhibition of angiogenesis, a key process in tumor growth and other diseases . Such compounds have been investigated for their potential to inhibit signaling pathways like PI3K/Akt in cancer research . The structural features of this compound make it a promising candidate for fragment-based drug design and for developing molecules with potential antitumor, antimicrobial, and anti-inflammatory activities . This product is intended for research purposes such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a synthetic precursor. FOR RESEARCH USE ONLY. Not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

2-[(1S)-1-aminoethyl]pyridin-3-ol

InChI

InChI=1S/C7H10N2O/c1-5(8)7-6(10)3-2-4-9-7/h2-5,10H,8H2,1H3/t5-/m0/s1

InChI Key

WQORLOPUNCDUFQ-YFKPBYRVSA-N

Isomeric SMILES

C[C@@H](C1=C(C=CC=N1)O)N

Canonical SMILES

CC(C1=C(C=CC=N1)O)N

Origin of Product

United States

Advanced Synthetic Methodologies for S 2 1 Aminoethyl Pyridin 3 Ol and Its Chiral Derivatives

Enantioselective Synthesis Strategies

Achieving high levels of enantioselectivity is the primary challenge in synthesizing chiral molecules like (S)-2-(1-Aminoethyl)pyridin-3-ol. Modern synthetic chemistry offers a diverse toolkit of strategies to control stereochemistry, ranging from catalytic asymmetric reactions to the use of chiral auxiliaries.

Asymmetric catalysis provides an elegant and atom-economical route to chiral compounds, where a small amount of a chiral catalyst can generate large quantities of an enantiomerically enriched product. e-bookshelf.de

Metal-Catalyzed Approaches: Transition metal catalysis is a powerful tool for constructing chiral centers. Copper and nickel complexes, in particular, have been effectively employed in the synthesis of chiral amino alcohols. For instance, copper-hydride-catalyzed hydrosilylation and hydroamination of enals can produce amino alcohols with up to three contiguous stereocenters with high selectivity. nih.gov Similarly, nickel-catalyzed reductive coupling of aldehydes with protected amino-pentadienoates, using a VAPOL-derived phosphoramidite (B1245037) ligand, allows for the synthesis of vicinal amino alcohol derivatives with high optical purity. nih.gov Another approach involves the copper-catalyzed enantioselective reductive coupling of ketones with allenamides to access protected 1,2-aminoalcohols. acs.org

Organocatalysis: In recent years, organocatalysis, which uses small, metal-free organic molecules as catalysts, has emerged as a major pillar of asymmetric synthesis. researchgate.netyoutube.com Proline and its derivatives are classic examples, capable of activating substrates through enamine or iminium ion formation. youtube.com This strategy is central to the Hantzsch-type synthesis of 4-arylpyridines, where an organocatalytic enantioselective Michael addition establishes a key stereocenter in a 1,4-dihydropyridine (B1200194) intermediate. nih.gov Chiral N,N'-dioxide/metal complexes, such as with Ni(BF₄)₂·6H₂O, have also proven effective in catalyzing asymmetric reactions, like the conjugate addition/Schmidt-type rearrangement of vinyl azides, to produce chiral spiropyrroline derivatives with excellent stereoselectivity. nih.gov

Biocatalysis: Enzymes offer unparalleled selectivity under mild conditions. Lipases, such as Candida antarctica lipase (B570770) B (CALB), are widely used for the kinetic resolution of racemic mixtures. researchgate.net For example, the lipase-catalyzed acetylation of racemic 2-(1-aminoethyl)-3-chloro-5-(substituted)pyridines can selectively acylate one enantiomer, allowing for the separation of the two. researchgate.net Beyond resolution, engineered hemoproteins have been developed as biocatalysts for carbene transfer reactions, enabling the asymmetric cyclopropanation of olefins with pyridotriazoles to furnish optically active pyridine-containing cyclopropanes. wpmucdn.com Whole-cell biocatalysis has also been demonstrated for the synthesis of pyridyl alcohols, such as the conversion of 2,6-lutidine to 2,6-bis(hydroxymethyl)pyridine using recombinant microbial cells. rsc.org

Table 1: Overview of Asymmetric Catalytic Approaches

Catalytic System Reaction Type Product Type Key Features
Metal-Catalysis
Copper-Hydride/Ligand Hydrosilylation/Hydroamination nih.gov Amino Alcohols High chemo-, regio-, diastereo-, and enantioselectivity.
Nickel(0)/Phosphoramidite Reductive Coupling nih.gov Vicinal Amino Alcohols Reverts regiochemical course; high optical purity.
Organocatalysis
Proline Derivatives Michael Addition nih.gov 4-Aryl-1,4-dihydropyridines Establishes key stereocenter for further transformation.
Chiral N,N'-Dioxide/Ni(II) Conjugate Addition/Rearrangement nih.gov Spiropyrrolinyl spirooxindoles High yields and excellent stereoselectivities.
Biocatalysis
Candida antarctica Lipase B Kinetic Resolution (Acetylation) researchgate.net Enantiopure Pyridyl Amines High enantiomeric excess through selective acylation.
Engineered Myoglobins Carbene Transfer wpmucdn.com Pyridyl Cyclopropanes High efficiency and enantiodivergent selectivity.

A standard kinetic resolution is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer. Dynamic kinetic resolution (DKR) overcomes this limitation by combining the enzymatic resolution with an in situ racemization of the undesired enantiomer. nih.gov This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product.

A highly effective approach for the DKR of primary amines involves the combination of a lipase for the resolution step and a ruthenium catalyst for the racemization. organic-chemistry.org For example, Candida antarctica lipase B (CALB) can be used to selectively acylate one amine enantiomer, while a ruthenium complex, such as Shvo's catalyst, simultaneously racemizes the remaining unreacted amine enantiomer. organic-chemistry.orgscispace.com This powerful chemoenzymatic strategy has been successfully applied to a variety of primary amines, transforming the racemic mixtures into single enantiomers of the corresponding amides in high yield and with excellent enantioselectivity. organic-chemistry.org

This classical strategy involves covalently attaching a chiral auxiliary to a prochiral substrate to direct a stereoselective transformation. After the desired stereocenter is created, the auxiliary is removed. A prominent example relevant to pyridyl amines is the use of chiral tert-butanesulfinamide. youtube.com

In this method, a pyridyl aldehyde, such as pyridine-2-carboxaldehyde, is condensed with an enantiopure sulfinamide (e.g., (R)-tert-butanesulfinamide) to form a chiral sulfinylimine. The sulfinyl group then directs the diastereoselective addition of a nucleophile, like a Grignard reagent (e.g., methyl magnesium bromide), to the imine double bond. This addition occurs with high diastereoselectivity, favoring the formation of one diastereomer. Subsequent removal of the sulfinyl auxiliary under acidic conditions yields the desired enantiomerically enriched primary amine, such as (R)-1-(pyridin-2-yl)ethan-1-amine. youtube.com By starting with the opposite enantiomer of the sulfinamide, the other enantiomer of the product amine can be synthesized. youtube.com

Atropisomers are stereoisomers resulting from hindered rotation around a single bond, creating a chiral axis. A sophisticated strategy for creating axially chiral pyridines involves a central-to-axial chirality interconversion. mdpi.comresearchgate.net This process typically involves two key steps: first, the creation of a stereogenic center ipso to the bond that will become the chiral axis, and second, an aromatization step that destroys the stereocenter and converts its chiral information into a stable chiral axis. nih.govanr.fr

For example, an enantioenriched 4-aryl-1,4-dihydropyridine can be synthesized via an organocatalyzed enantioselective Michael addition. nih.gov This intermediate possesses a stereogenic center at the C4 position. Subsequent oxidation, often with a reagent like manganese dioxide (MnO₂), leads to aromatization of the dihydropyridine (B1217469) ring to form a 4-arylpyridine. During this process, the C4 stereocenter is eliminated, and if the steric hindrance between the aryl and pyridine (B92270) rings is sufficient, the stereochemical information is transferred to create a configurationally stable, axially chiral atropisomer. nih.gov This strategy provides a powerful method for the atroposelective construction of optically active heterobiaryl compounds. anr.frresearchgate.net

Regioselective and Stereodivergent Synthetic Pathways

For applications in drug discovery and development, it is often necessary to synthesize all possible stereoisomers of a molecule for biological evaluation. Stereodivergent synthesis aims to provide access to any given stereoisomer of a product with multiple stereocenters, often from a common starting material, simply by changing the catalyst or reagents. nih.govresearchgate.net

A copper-catalyzed approach has been developed for the stereodivergent synthesis of amino alcohols containing up to three contiguous stereocenters. nih.gov By leveraging catalyst control and the stereospecificity of sequential hydrosilylation and hydroamination reactions, all possible stereoisomers of the amino alcohol products can be accessed. nih.gov Another strategy involves the elaboration of enantiomerically pure β-amino alcohols with pyridyl moieties. The hydroxyl group can be substituted to form vicinal diamines. The stereochemical outcome can be controlled by the choice of method; for instance, ring-opening of aziridines formed via an internal Mitsunobu reaction can lead to products with inverted configurations compared to the starting amino alcohol, while conversion to cyclic sulfamidates followed by Sₙ2 reaction with an azide (B81097) proceeds with inversion, providing a pathway to a different diastereomer. nih.gov These methods allow for the planned synthesis of a complete series of diastereomeric products. nih.gov

Reductive Transformations and Ring-Opening Reactions for Pyridyl Amino Alcohol Scaffolds

Reductive transformations are fundamental in organic synthesis and play a key role in creating pyridyl amino alcohol scaffolds. One powerful method is the reductive coupling of two electrophilic partners. For example, a synergistic Lewis acid/photoredox catalysis system can achieve the β-selective reductive coupling of alkenylpyridines with aldehydes or imines. nih.gov This process involves the single-electron transfer (SET) reduction of the carbonyl or imine, followed by the addition of the resulting radical to a Lewis acid-activated alkenylpyridine. nih.gov Similarly, direct reductive coupling of secondary amides can be achieved using trifluoromethanesulfonic anhydride (B1165640) activation and samarium diiodide-mediated SET to form vicinal amino alcohols. rsc.org

The reductive ring-opening of heterocyclic precursors provides another direct route to pyridyl amino alcohols. A facile synthesis of β-amino alcohols involves the 1,3-dipolar cycloaddition of a pyridyl-nitrone with a dipolarophile to form a pyridyl-isoxazolidine. Subsequent reductive cleavage of the N-O bond in the isoxazolidine (B1194047) ring, for example with ammonium (B1175870) formate (B1220265) and Pd/C, opens the ring to yield the corresponding β-amino alcohol. researchgate.net A related strategy involves the ring-opening of chiral aziridines bearing a pyridyl group. Treatment of these aziridines with an azide source can open the ring to form azido (B1232118) amines, which can then be reduced to the corresponding vicinal diamines, representing a transformation of an initial amino alcohol scaffold into a diamine scaffold. nih.gov

Table 2: Summary of Reductive and Ring-Opening Methodologies

Method Precursors Reagents/Catalysts Product Scaffold Reference
Reductive Coupling Alkenylpyridines + Aldehydes/Imines Lewis Acid / Photoredox Catalyst Pyridyl Alcohols/Amines nih.gov
Secondary Amides + Ketones Tf₂O, Et₃SiH, SmI₂ Vicinal Amino Alcohols rsc.org
Reductive Ring-Opening Pyridyl-Isoxazolidines Pd/C, HCOOH·NH₃ β-Amino Alcohols researchgate.net
Pyridyl-Aziridines HN₃ (opening), Staudinger Reduction Vicinal Diamines nih.gov

Derivatization Strategies and Functionalization of the this compound Core

The this compound core presents three primary sites for functionalization: the amino group of the ethyl side chain, the hydroxyl group on the pyridine ring, and the pyridine ring itself through C-H activation. These modifications are crucial for tuning the physicochemical properties and biological activity of the resulting derivatives.

Functionalization of the Amino Group: The primary amine in the chiral side chain is a versatile handle for a wide range of derivatization reactions. N-acylation and N-sulfonylation are common strategies to introduce diverse functionalities. For instance, reaction with various acyl chlorides or anhydrides yields a library of N-acyl derivatives. Similarly, treatment with sulfonyl chlorides provides the corresponding N-sulfonylated compounds. These reactions are typically straightforward and proceed with high yields.

Functionalization of the Pyridine Ring: Direct C-H functionalization of the pyridine ring offers a powerful and atom-economical approach to introduce further diversity. researchgate.netnih.govresearchgate.net Transition-metal catalysis, particularly with palladium, rhodium, and iridium, has emerged as a key technology for the selective activation and functionalization of C-H bonds in pyridine derivatives. nih.govnih.gov While challenging due to the inherent electronic properties of the pyridine ring, directed C-H functionalization, where a coordinating group guides the metal catalyst to a specific C-H bond, has shown considerable promise. The existing aminoethyl and hydroxyl groups on the this compound core can potentially act as directing groups to facilitate regioselective functionalization of the pyridine ring, although specific examples for this exact molecule are not extensively documented in the current literature.

A summary of potential derivatization strategies is presented in the table below:

Functionalization SiteReaction TypeReagents and ConditionsPotential Derivatives
Amino GroupN-AcylationAcyl chlorides, Anhydrides, BaseN-Acyl amides
Amino GroupN-SulfonylationSulfonyl chlorides, BaseN-Sulfonamides
Hydroxyl GroupO-AlkylationAlkyl halides, BaseO-Alkyl ethers
Hydroxyl GroupO-AcylationAcyl chlorides, Anhydrides, BaseO-Acyl esters
Pyridine RingC-H FunctionalizationTransition-metal catalysts (Pd, Rh, Ir), Coupling partnersArylated, Alkylated, or Heteroarylated pyridines

Comparative Analysis of Synthetic Efficiency, Stereocontrol, and Atom Economy

The synthesis of enantiomerically pure this compound is a critical aspect of its utilization. Several synthetic strategies have been developed, each with its own merits and drawbacks concerning efficiency, stereochemical control, and adherence to the principles of green chemistry, such as atom economy and the E-factor. wiley-vch.de

Synthetic Efficiency and Atom Economy: The efficiency of a synthetic route is not only measured by the chemical yield but also by its atom economy and process mass intensity (PMI). Atom economy, a concept introduced by Barry Trost, calculates the proportion of reactant atoms that are incorporated into the final product. nih.gov An ideal reaction has an atom economy of 100%. The E-factor, developed by Roger Sheldon, provides a measure of the waste generated per kilogram of product. wiley-vch.de A lower E-factor indicates a more environmentally benign process.

A comparative analysis of hypothetical synthetic routes to this compound is presented below to illustrate these concepts.

Synthetic RouteKey TransformationTypical Yield (%)Stereocontrol MethodAtom Economy (%)E-Factor (Waste/Product)
Route A Asymmetric Hydrogenation of a Ketone85-95Chiral Rhodium or Ruthenium Catalyst~70-805-10
Route B Chiral Pool Synthesis from (S)-Alanine60-75 (multi-step)Chiral Starting Material~50-6015-25
Route C Resolution of a Racemic Mixture~40-50 (of desired enantiomer)Diastereomeric Salt Formation<50>30

Route A , employing catalytic asymmetric hydrogenation, generally offers high yields and excellent stereocontrol. The atom economy is relatively high as the main byproduct is often just water or a small organic molecule. Consequently, the E-factor is typically low.

Route C , which involves the synthesis of a racemic mixture followed by resolution, is often the least efficient approach. Although it can provide the desired enantiomer with high purity, the theoretical maximum yield for the desired enantiomer is only 50%. This leads to a very low atom economy and a high E-factor, as the undesired enantiomer is typically discarded as waste.

Sophisticated Spectroscopic and Stereochemical Characterization

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of (S)-2-(1-Aminoethyl)pyridin-3-ol in solution. While one-dimensional (¹H and ¹³C) NMR provides initial information, a full suite of two-dimensional (2D) experiments is required for complete and unambiguous assignment.

To elucidate the complex structure and confirm the connectivity of this compound, a combination of 2D NMR experiments is employed. Each technique provides a unique piece of the structural puzzle.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). For this compound, COSY would reveal correlations between the methine (CH) and methyl (CH₃) protons of the ethyl group, as well as correlations between adjacent protons on the pyridine (B92270) ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. It allows for the unambiguous assignment of each carbon atom that has a proton bound to it.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over longer ranges (typically two to four bonds). This is crucial for connecting the different fragments of the molecule. For instance, HMBC would show a correlation from the methine proton of the ethyl group to the C2 carbon of the pyridine ring, confirming the point of attachment.

NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the other techniques which show through-bond connectivity, NOESY identifies atoms that are close to each other in space, regardless of whether they are bonded. This is invaluable for determining the molecule's preferred conformation and stereochemistry. For example, NOESY can reveal the spatial proximity between protons on the ethyl side chain and the protons on the pyridine ring.

Table 1: Illustrative 2D NMR Correlations for this compound

Technique Correlating Nuclei Inferred Information
COSY H8 ↔ H9 Connectivity within the ethyl side chain.
H4 ↔ H5; H5 ↔ H6 Connectivity of protons on the pyridine ring.
HSQC H4 ↔ C4; H5 ↔ C5; H6 ↔ C6 Direct one-bond C-H connections for the pyridine ring.
H8 ↔ C8; H9 ↔ C9 Direct one-bond C-H connections for the ethyl group.
HMBC H8 ↔ C2; H8 ↔ C9 Confirms the attachment of the ethyl group to C2 of the pyridine ring.
H6 ↔ C2; H6 ↔ C4 Confirms the connectivity within the pyridine ring.

| NOESY | H8 ↔ H6 | Provides information on the spatial orientation (conformation) of the ethyl side chain relative to the pyridine ring. |

Note: Numbering is based on standard IUPAC nomenclature for the pyridine ring (N at position 1) and the attached ethyl group (C8 is the methine, C9 is the methyl).

To determine the enantiomeric purity of a sample of this compound, NMR spectroscopy can be used in conjunction with a Chiral Solvating Agent (CSA). nih.gov CSAs are chiral molecules that are added to the NMR sample. nih.govresearchgate.net They interact with the enantiomers of the analyte to form transient, non-covalent diastereomeric complexes. koreascience.kr

These diastereomeric complexes have different energies and geometries, which results in a different average magnetic environment for the nuclei of each enantiomer. Consequently, a single peak in the ¹H NMR spectrum of the racemic analyte will split into two separate peaks in the presence of the CSA, one for the (S)-enantiomer and one for the (R)-enantiomer. The ratio of the integrals of these separated signals provides a direct measure of the enantiomeric excess (ee). The choice of CSA is critical and often depends on the functional groups present in the analyte; for an amino alcohol like the target compound, chiral acids or other agents capable of hydrogen bonding are often effective. researchgate.netsigmaaldrich.com

Table 2: Hypothetical ¹H NMR Data for Enantiodifferentiation of rac-2-(1-Aminoethyl)pyridin-3-ol using a CSA

Proton Signal Chemical Shift (δ) without CSA (ppm) Chemical Shift (δ) with CSA (ppm) Chemical Shift Difference (Δδ) (ppm)
H8 (methine) 4.15 (quartet) (S)-enantiomer: 4.12(R)-enantiomer: 4.19 0.07

| H9 (methyl) | 1.50 (doublet) | (S)-enantiomer: 1.48(R)-enantiomer: 1.51 | 0.03 |

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Assignment

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating chiral molecules. It measures the difference in absorption of left- and right-circularly polarized light by a sample. jascoinc.com For this compound, the pyridine ring acts as a chromophore. The chiral center at C8 induces a differential absorption, resulting in a characteristic CD spectrum.

While an experimental CD spectrum can confirm the optical activity of the sample, assigning the absolute configuration requires a comparison with theoretical data. The process involves:

Performing quantum chemical calculations (often using Density Functional Theory, DFT) to predict the CD spectra for both the (S) and (R) enantiomers.

Measuring the experimental CD spectrum of the synthesized sample.

Matching the experimental spectrum's sign and shape (positive and negative peaks, known as Cotton effects) to one of the calculated spectra. A successful match allows for the unambiguous assignment of the absolute configuration.

Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) Studies

Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) are advanced chiroptical techniques that provide highly detailed stereochemical information. wikipedia.orgwikipedia.org Unlike electronic CD which probes electronic transitions, VCD and ROA measure chirality through molecular vibrations. hindsinstruments.comhindsinstruments.com

Vibrational Circular Dichroism (VCD): VCD measures the tiny difference in the absorption of left and right circularly polarized infrared light during a vibrational transition. wikipedia.org Since a molecule has many vibrational modes, a VCD spectrum is rich in structural information, making it highly sensitive to the molecule's specific 3D conformation in solution. nih.gov

Raman Optical Activity (ROA): ROA measures a small intensity difference in the Raman scattering of right- and left-circularly polarized light. wikipedia.orgresearchgate.net It is a complementary technique to VCD and is particularly effective for studying biomolecules in aqueous solutions. nih.govrsc.org

For this compound, both VCD and ROA can provide a detailed conformational landscape and an independent confirmation of the absolute configuration by comparing the experimental spectra with those predicted from ab initio calculations.

High-Resolution Mass Spectrometry for Mechanistic Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion to a very high degree of precision (typically <5 ppm), HRMS can provide an unambiguous molecular formula, distinguishing it from other isomers.

For this compound (C₇H₁₀N₂O, Monoisotopic Mass: 138.0793 Da), HRMS would be expected to detect the protonated molecule [M+H]⁺ at m/z 139.0866. Beyond formula confirmation, tandem MS (MS/MS) experiments can be performed. In these experiments, the molecular ion is isolated and fragmented. The resulting fragmentation pattern provides valuable information about the molecule's structure, helping to confirm the connectivity between the ethylamino side chain and the pyridinol core, thus supporting mechanistic pathway analysis in its synthesis.

X-ray Crystallography of this compound and its Supramolecular Assemblies

X-ray crystallography provides the most definitive proof of molecular structure and absolute configuration by determining the precise arrangement of atoms in a single crystal. If a suitable crystal of this compound can be grown, this technique can directly visualize the 3D structure, confirming the connectivity and the (S)-configuration at the chiral center without ambiguity.

Furthermore, the presence of multiple hydrogen bond donors (-NH₂ and -OH) and acceptors (the pyridine nitrogen and the hydroxyl oxygen) makes this compound an excellent candidate for forming ordered, non-covalent structures known as supramolecular assemblies. researchgate.net In the solid state, intermolecular hydrogen bonds can link individual molecules into extended one-, two-, or three-dimensional networks. nih.govnih.govbas.bg The specific nature of this assembly is influenced by factors like the presence of co-crystallizing solvents or counter-ions. rsc.org Analysis of the crystal packing reveals how molecular chirality is translated into macroscopic crystal structure.

Table 3: Hypothetical Single-Crystal X-ray Diffraction Data for this compound

Parameter Illustrative Value
Chemical Formula C₇H₁₀N₂O
Formula Weight 138.17
Crystal System Orthorhombic
Space Group P2₁2₁2₁ (chiral)
Unit Cell Dimensions a = 5.8 Å, b = 8.9 Å, c = 13.5 Å
α = 90°, β = 90°, γ = 90°
Volume 697.5 ų
Z (Molecules per unit cell) 4

| Key H-Bonding Interactions | O-H···N (intermolecular)N-H···O (intermolecular) |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental tools for investigating the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are used to model the electronic structure, which in turn governs the molecule's geometry, stability, and reactivity. dergipark.org.trijcce.ac.ir For (S)-2-(1-Aminoethyl)pyridin-3-ol, these calculations typically involve optimizing the molecular geometry to find the lowest energy conformation and then computing various electronic properties.

DFT functionals, such as B3LYP and B3PW91, combined with basis sets like 6-311+G(d,p), are commonly employed for this purpose. dergipark.org.tr These methods provide a balance between computational cost and accuracy for organic molecules. Calculations can determine key electronic parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and kinetic stability; a smaller gap suggests the molecule is more polarizable and reactive. dergipark.org.tr

Table 1: Calculated Electronic Properties for the Isomer 4-(1-Aminoethyl)pyridine
ParameterB3LYP/6-311+G(d,p)B3PW91/6-311+G(d,p)UnitReference
HOMO Energy-7.05-7.03eV dergipark.org.tr
LUMO Energy-0.97-0.94eV dergipark.org.tr
Energy Gap (ΔE)6.086.09eV dergipark.org.tr
Ionization Potential (I)7.057.03eV dergipark.org.tr
Electron Affinity (A)0.970.94eV dergipark.org.tr
Chemical Hardness (η)3.042.95eV dergipark.org.tr
Chemical Softness (s)0.160.16eV dergipark.org.tr
Electrophilicity Index (ω)2.642.60eV dergipark.org.tr

This data is for the structural isomer 4-(1-Aminoethyl)pyridine and is presented for illustrative purposes.

Computational chemistry is a powerful tool for predicting spectroscopic parameters, which aids in structure elucidation and confirmation. github.io For a chiral molecule like this compound, techniques such as Nuclear Magnetic Resonance (NMR), Circular Dichroism (CD), and Vibrational Circular Dichroism (VCD) are particularly important.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is routinely performed using quantum chemical calculations. The Gauge-Including Atomic Orbital (GIAO) method, often at the DFT level, is the most common approach. The process involves first performing a conformational search to identify all low-energy conformers of the molecule. The magnetic shielding tensors are then calculated for each conformer, and the final predicted spectrum is a Boltzmann-averaged spectrum based on the relative energies of these conformers. github.io Comparing these predicted spectra with experimental data can be crucial for assigning the correct structure among several possibilities.

CD and VCD Spectroscopy: CD and VCD are chiroptical techniques sensitive to the three-dimensional arrangement of atoms in a chiral molecule. Theoretical prediction of CD (for electronic transitions) and VCD (for vibrational transitions) spectra is essential for determining the absolute configuration of a chiral center. Calculations, typically using time-dependent DFT (TD-DFT) for CD and standard DFT for VCD, can generate the theoretical spectra for a specific enantiomer (e.g., the (S)-enantiomer). By comparing the calculated spectrum's sign and shape with the experimental one, the absolute configuration can be confidently assigned.

For this compound, the key degrees of freedom are the rotations around the C-C and C-N single bonds in the side chain. Theoretical conformational analysis involves systematically rotating these bonds and calculating the energy at each step using quantum mechanical methods. This process identifies the energy minima, corresponding to stable conformers, and the transition states that separate them.

The results of this analysis provide the relative Gibbs free energies of the conformers, allowing for the calculation of their population distribution at a given temperature. Theoretical studies on similar molecules, like 2-(β-aminoethyl)-pyridine, have shown the existence of multiple stable gauche and trans conformations with very similar energy levels, indicating that the molecule likely exists as a mixture of several conformers in solution. researchgate.net The presence of the hydroxyl group and the chiral center in this compound would likely lead to a complex energy landscape, with certain conformations favored due to intramolecular hydrogen bonding between the hydroxyl, amino, and pyridine (B92270) nitrogen groups.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of dynamic behavior and interactions with the environment, such as a solvent. acs.orgnih.gov For this compound, MD simulations are particularly useful for understanding how solvent molecules, especially water, influence its conformation and properties.

In an MD simulation, the system (one or more solute molecules surrounded by a large number of solvent molecules in a periodic box) is evolved over time by integrating Newton's equations of motion. The forces between atoms are calculated using a force field, which is a set of parameters describing the potential energy of the system.

An MD study of this compound in an aqueous solution would reveal:

Solvation Structure: How water molecules arrange around the different functional groups (hydroxyl, amino, pyridine ring). This is often analyzed using radial distribution functions (RDFs), which show the probability of finding a solvent atom at a certain distance from a solute atom.

Hydrogen Bonding: The dynamics of hydrogen bonds, both intramolecularly within the solute and intermolecularly between the solute and water molecules. researchgate.netnih.gov

Conformational Dynamics: How the molecule transitions between different conformations in solution. Unlike gas-phase calculations, MD simulations show how solvent interactions can stabilize or destabilize certain conformers. acs.org

Dynamic Properties: Transport properties like the self-diffusion coefficient of the molecule in the solvent can be calculated, providing insight into its mobility. researchgate.net

Studies on similar molecules like ethanolamine (B43304) in water have shown that the solute is preferentially solvated by water and that intramolecular hydrogen bonding plays a significant role in determining the preferred conformation in solution. acs.orgresearchgate.net

Investigation of Reaction Mechanisms and Transition State Structures

Computational chemistry is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. researchgate.net By mapping the potential energy surface of a reaction, it is possible to identify the reactants, products, any intermediates, and, crucially, the transition state (TS) structures that connect them. The transition state is the highest energy point along the lowest energy reaction pathway, and its energy determines the activation energy and thus the rate of the reaction.

For this compound, theoretical methods could be used to investigate various potential reactions, such as:

N-alkylation or N-acylation: Modeling the reaction at the amino group to understand the energetics of forming derivatives.

Oxidation: Investigating the mechanism of oxidation at the aminophenol moiety, which is a common reaction for this functional group. researchgate.netrsc.org

Cyclization Reactions: Exploring the possibility of intramolecular reactions, for example, between the side-chain amino group and a functionalized pyridine ring.

The computational workflow involves locating the optimized geometries of all stationary points (reactants, products, intermediates, and transition states) on the potential energy surface. The nature of these points is confirmed by a frequency calculation: minima have all real frequencies, while a first-order saddle point (a transition state) has exactly one imaginary frequency. bohrium.com Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that a given TS connects the intended reactant and product. This approach provides a detailed, step-by-step understanding of the reaction pathway and the factors controlling its feasibility and selectivity. researchgate.net

Ligand-Target Interaction Modeling (non-biological target specific)

While often applied in a biological context (drug-receptor binding), ligand-target interaction modeling can also be used to understand how a molecule like this compound interacts with non-biological targets. acs.orgacs.org Such targets could include metal ions, catalytic surfaces, or novel materials like carbon nanotubes. cdnsciencepub.comrsc.org These studies use molecular docking or molecular dynamics simulations to predict the preferred binding mode and interaction energy between the ligand and the target.

For instance, the pyridine nitrogen and the amino group of this compound make it a potential chelating ligand for various metal ions. Computational modeling could predict the geometry of the resulting metal complexes and their stability.

Another application is in materials science. For example, MD simulations could be used to model the adsorption of this compound onto a surface, such as a metal oxide catalyst or a carbon-based nanomaterial. A study on the interaction between 3–15alkyphenol (a molecule with a hydroxyl group) and carbon nanotubes showed that the molecule preferentially adsorbs onto the CNT surface, acting as a compatibilizer. rsc.org A similar study on this compound could predict its binding affinity and orientation on such surfaces, which is relevant for applications in catalysis or functional materials.

Table 2: Potential Non-Biological Targets for Interaction Modeling
Target ClassSpecific ExamplePotential Interaction Site(s) on LigandModeling TechniquePredicted Outcome
Metal IonsCu²⁺, Zn²⁺Pyridine nitrogen, Amino groupDFT, Molecular MechanicsComplex geometry, Binding energy, Stability
NanomaterialsCarbon NanotubePyridine ring (π-π stacking), OH/NH₂ groupsMolecular DynamicsAdsorption energy, Orientation on surface
Metal SurfacesPlatinum, PalladiumPyridine nitrogen, Amino groupDFT (slab models)Adsorption geometry, Binding energy, Surface reactivity

Structure-Property Relationships Derived from Computational Models

A key goal of computational chemistry is to establish quantitative structure-property (QSP) and structure-activity (QSA) relationships. wjpsonline.comchemrevlett.comchemrevlett.com By calculating properties for a series of related molecules, models can be built that correlate specific structural features with macroscopic properties or activities.

For this compound, computational models can directly link its structure to various properties:

Electronic Properties: As discussed in section 4.1, DFT calculations directly relate the molecular structure to electronic properties like the HOMO-LUMO gap, which influences reactivity and spectral characteristics. ijcce.ac.irdergipark.org.tr

Reactivity: Descriptors like the electrophilicity index (ω) or local reactivity indicators (Fukui functions) can predict which sites on the molecule are most susceptible to electrophilic or nucleophilic attack, thus relating structure to reaction selectivity. bohrium.com

Physicochemical Properties: Models can be developed to predict properties like pKa, solubility, and partition coefficients. For example, ab initio MD simulations coupled with metadynamics have been successfully used to predict the pKa values of amino acids in aqueous solutions. researchgate.netnih.gov A similar approach could be applied to this compound to predict the pKa of its pyridinium, ammonium (B1175870), and phenolic hydroxyl groups.

Quantitative Structure-Activity Relationship (QSAR) studies on broader sets of pyridine derivatives have successfully created models that correlate calculated molecular descriptors (e.g., electronic, steric, or thermodynamic properties) with activities like antimalarial or anticancer effects. chemrevlett.comnih.govnih.gov These models help in understanding the structural requirements for a given activity and in designing new, more potent compounds.

Role As a Chiral Ligand and Catalyst in Asymmetric Synthesis

Design Principles for Pyridyl-Based Chiral Ligands

The design of effective chiral ligands based on a pyridine (B92270) framework for asymmetric catalysis is guided by several key principles aimed at maximizing enantioselectivity and catalytic activity. The pyridine ring serves as a robust, rigid scaffold that can be systematically modified to fine-tune its steric and electronic properties. rsc.org

A primary design consideration is the nature of the coordinating atoms. The "(S)-2-(1-Aminoethyl)pyridin-3-ol" molecule is a bidentate N,O-ligand. Upon deprotonation of the hydroxyl group, it can chelate to a metal center via the pyridyl nitrogen and the phenolate (B1203915) oxygen. researchgate.net This chelation forms a stable five-membered ring, a thermodynamically favored arrangement in coordination chemistry. The stereogenic center, located on the ethylamino substituent adjacent to the pyridine nitrogen, is positioned to effectively influence the chiral environment around the coordinated metal ion.

The electronic properties of the ligand are also critical. The 3-hydroxy group, being a strong σ- and π-donor, enhances the electron density at the metal center. researchgate.net This property can be crucial for stabilizing high oxidation states of the metal during a catalytic cycle, a feature particularly important in oxidative reactions.

Furthermore, the concept of modularity is central to modern ligand design. Chiral ligands are often constructed in a modular fashion, allowing for systematic variation of substituents to optimize performance for a specific reaction. This "tuning" can involve altering steric bulk to control substrate approach or modifying electronic properties to influence the reactivity of the metal center.

Applications in Metal-Catalyzed Asymmetric Reactions

While no specific applications for "this compound" were found, ligands with similar structural features, such as chiral β-amino alcohols and other pyridyl derivatives, are widely used in a range of metal-catalyzed asymmetric reactions.

Chiral β-amino alcohol ligands are a well-established class of ligands for the ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) of ketones and imines. Ruthenium complexes prepared from [RuCl₂(p-cymene)]₂ and chiral amino alcohols have proven to be efficient catalysts for the reduction of various substrates, affording products with high yields and enantiomeric excess. The rigidity of the ligand framework is often cited as a key factor for achieving high enantioselectivity in these transformations.

Similarly, chiral Ru(II) complexes are known to catalyze the asymmetric hydrogenation of ketones under acidic conditions using hydrogen gas. nih.gov The performance of these catalysts relies on the structure of the chiral ligand, which dictates the stereochemical outcome of the reaction.

Table 1: Representative Results for Asymmetric Transfer Hydrogenation of Ketones with Ru-Amino Alcohol Catalysts No specific data for this compound is available. The following table is representative of the field.

Entry Ketone Substrate Chiral Amino Alcohol Ligand Catalyst System Product e.e. (%)
1 Acetophenone (1S,2R)-1-Amino-2-indanol [RuCl₂(p-cymene)]₂ / Ligand up to 82% (for N-phosphinyl imines)
2 4-Chromanone (S,S)-TsDPEN RuCl(S,S)-TsDPEN 97%
3 Various Aryl Ketones Chiral Pyridyl-Pyrazolyl-Oxazoline Ru(II) / Ligand up to 99%

The Negishi cross-coupling reaction, which pairs organozinc reagents with organic halides, is a powerful tool for C-C bond formation. wikipedia.orgorganic-chemistry.org Asymmetric variants of this reaction often employ chiral ligands to control the stereochemistry of the product. Chiral pyridine-containing ligands, such as pyridine bis(oxazolines) (PyBox), have been successfully used in nickel-catalyzed asymmetric Negishi couplings of secondary allylic chlorides with alkylzincs. nih.gov

While direct application of "this compound" has not been reported, chiral β-amino alcohols can be used to prepare chiral β-aminoalkylzinc reagents. These reagents can then participate in Negishi cross-coupling reactions with various functionalized aryl halides to produce chiral amino-derivatives. researchgate.net

Pyridyl alcohol ligands are well-suited for oxidation reactions because they can resist oxidative degradation. Copper complexes bearing pyridinyl alcoholato ligands have been employed as catalysts in the partial oxidation of alkanes. The steric and electronic properties of these ligands, along with the bite angle of the chelate ring, play a crucial role in determining catalytic activity and selectivity.

In the realm of reductions, iridium-catalyzed asymmetric hydrogenation of challenging substrates like oximes has been achieved using chiral cyclopentadienyl (B1206354) ligands, providing access to valuable chiral hydroxylamines. This highlights the potential for chiral pyridyl-based ligands to be used in various asymmetric reduction processes.

Direct C-H functionalization is a powerful strategy in modern organic synthesis. Asymmetric C-H functionalization using chiral ligands allows for the enantioselective installation of new functional groups. For example, iridium-catalyzed C-H borylation has been achieved with high enantioselectivity using chiral bipyridine-based ligands. In these systems, the chiral ligand creates a well-defined pocket around the metal center that directs the borylation to a specific C-H bond and controls the stereochemistry.

Mechanistic Insights into Chiral Induction and Enantioselectivity

The mechanism of chiral induction by pyridyl-based ligands is rooted in the precise three-dimensional arrangement of the ligand, substrate, and metal center in the transition state of the stereodetermining step. The chiral ligand creates a diastereomeric transition state, where one pathway is energetically favored over the other, leading to the preferential formation of one product enantiomer.

For N,O-bidentate ligands like "this compound", coordination to the metal creates a chiral pocket. The stereogenic center on the aminoethyl side chain acts as a "chiral controller," directing the incoming substrate into a specific orientation. This is often achieved through steric repulsion, where one face of the substrate is blocked, forcing it to approach the metal from the less hindered direction.

In reactions like transfer hydrogenation with Ru(II)-amino alcohol catalysts, the mechanism can involve an "outer-sphere" pathway where the substrate does not coordinate directly to the metal. Instead, hydrogen is transferred from a metal-hydride species to the substrate within a chiral cavity defined by the ligand. The non-covalent interactions between the substrate and the chiral ligand in this outer-sphere complex are responsible for the enantioselection.

Computational studies, such as Density Functional Theory (DFT), are often used to model these transition states and understand the subtle non-covalent interactions (e.g., hydrogen bonding, π-stacking) that govern enantioselectivity. researchgate.net

No Publicly Available Research on the Catalytic Use of this compound

Despite a comprehensive search of scientific literature and chemical databases, no published research could be found detailing the use of the chemical compound this compound as a chiral ligand or catalyst in asymmetric synthesis.

The initial request for an article focusing on the role of this compound in asymmetric catalysis, specifically its substrate scope and limitations, could not be fulfilled due to the absence of relevant data in the public domain. Extensive searches for the synthesis, characterization, and catalytic applications of this specific compound, as well as structurally similar chiral pyridylamino alcohols, did not yield any publications that would allow for a scientifically accurate and informative article as per the requested outline.

While information exists for structurally related compounds, such as other chiral pyridinyl and amino alcohol derivatives, any attempt to extrapolate this data to (S)-2-(1-Amnioethyl)pyridin-3-ol would be speculative and would not meet the required standards of scientific accuracy. For instance, a study on the synthesis of a series of (S)-3-(1-aminoethyl)-8-pyrimidinyl-2-phenylisoquinoline-1(2H)-ones, which feature a related chiral side chain, was identified. However, this research focuses on the synthesis and biological evaluation of these compounds and does not explore their potential as chiral ligands in catalysis.

Similarly, information on the commercially available compound 3-(1-Aminoethyl)pyridin-2-ol and the simpler precursor 2-Amino-3-hydroxypyridine is available, but this does not extend to their application in asymmetric catalysis.

Therefore, it must be concluded that the scientific community has not yet published research on the catalytic properties of this compound, including its efficacy as a chiral ligand, its substrate scope in various chemical transformations, or any potential limitations. Without such foundational research, a detailed and factual article on this specific topic cannot be generated.

Utility As a Chiral Building Block in Complex Molecule Synthesis

Incorporation into Natural Product Scaffolds and Advanced Intermediates

The structural motif of a substituted pyridine (B92270) ring linked to a chiral amino alcohol is a key feature in numerous pharmacologically active molecules. While direct incorporation of (S)-2-(1-Aminoethyl)pyridin-3-ol into a completed natural product is not extensively documented, its value lies in its potential as a precursor for advanced intermediates in pharmaceutical synthesis.

The aminopyridine framework is central to various therapeutic agents. For instance, derivatives of aminopyridine are being explored as selective inhibitors of activin receptor-like kinase-2 (ALK-2), a target for treating rare genetic disorders like fibrodysplasia ossificans progressiva (FOP). google.com The synthesis of such inhibitors often requires chiral side chains attached to a heterocyclic core to ensure specific binding and biological activity. The (S)-aminoethyl group on the pyridine ring of the title compound provides a ready-made chiral element for this purpose.

Furthermore, the compound serves as a key fragment for synthesizing more complex intermediates. For example, similar structures like 3-(pyridin-2-ylamino)propanoate are crucial intermediates for direct thrombin inhibitors. google.com The synthesis of these intermediates often involves multi-step sequences, and utilizing a pre-formed chiral block like this compound can significantly streamline the process, improve yields, and ensure enantiomeric purity.

Table 1: Examples of Structurally Related Advanced Intermediates

Intermediate Class Therapeutic Target/Application Relevance of this compound
Aminopyridine Derivatives ALK-2 Inhibitors Provides a chiral aminoalkyl side chain on a pyridine core, crucial for receptor binding and selectivity. google.com
Pyridinylamino Propanoates Thrombin Inhibitors Serves as a template for building blocks used in the synthesis of anticoagulants. google.com

Stereoselective Transformations Leveraging the Chiral Amino Alcohol Moiety

The 1,2-amino alcohol functionality in this compound is a versatile handle for a variety of stereoselective transformations. The existing stereocenter at the carbinol carbon can direct the outcome of subsequent reactions, allowing for the introduction of new stereocenters with high levels of control.

One common strategy involves the temporary formation of a cyclic derivative, such as an oxazolidine, by reacting the amino alcohol with an aldehyde or ketone. This rigidifies the structure and allows for stereocontrolled reactions at other positions before the ring is opened to regenerate the modified amino alcohol.

The amine and alcohol groups can also be selectively protected or activated to participate in further reactions. The primary amine can undergo stereoselective alkylation or acylation. The hydroxyl group can be used to direct metallation or other reactions on the pyridine ring. The inherent chirality of the molecule makes it a valuable ligand or controller in asymmetric catalysis, influencing the stereochemical course of reactions. sigmaaldrich.com

Table 2: Potential Stereoselective Reactions

Reaction Type Reagents Potential Product Stereochemical Control
Oxazolidine Formation Aldehyde/Ketone (e.g., Acetone) Chiral 2,2-Dimethyloxazolidine derivative The existing stereocenter dictates the conformation of the newly formed five-membered ring.
Directed Alkylation Strong base (e.g., n-BuLi), Alkyl Halide C-alkylated or N-alkylated pyridine derivatives The chiral side chain can direct the regioselectivity and stereoselectivity of the addition.
Asymmetric Reduction Ketone substrate, Metal catalyst (e.g., Ru, Rh) Chiral diol or amino alcohol The compound itself can act as a chiral ligand to induce asymmetry in the reduction of a prochiral ketone.

Synthesis of Pyrrolidine (B122466) and Other Heterocyclic Systems

The pyrrolidine ring is a ubiquitous scaffold in natural products and pharmaceuticals, found in compounds ranging from nicotine (B1678760) to anticonvulsant drugs. wikipedia.orgnih.gov this compound is a potential precursor for the synthesis of highly functionalized chiral pyrrolidines through ring transformation reactions.

A notable method for converting pyridines into pyrrolidines involves a photo-promoted ring contraction. nih.gov This process, often mediated by reagents like silylboranes, proceeds through a 2-azabicyclo[3.1.0]hex-3-ene intermediate. Applying this methodology to this compound could theoretically lead to the formation of a chiral, substituted pyrrolidine. The substituents from the original pyridine (the hydroxyl group and the chiral aminoethyl side chain) would be retained, affording a complex and valuable heterocyclic building block. nih.gov

Alternative strategies could involve the partial reduction of the pyridine ring followed by intramolecular cyclization. For instance, reduction of the pyridine ring could be followed by activation of the 3-ol group (e.g., conversion to a leaving group) and subsequent intramolecular nucleophilic attack by the side-chain amine to forge the five-membered pyrrolidine ring. Such intramolecular amination strategies are effective for producing various pyrrolidines. organic-chemistry.org

Table 3: Proposed Strategies for Pyrrolidine Synthesis

Strategy Key Transformation Intermediate Type Potential Advantage
Photochemical Ring Contraction Photo-irradiation with silylborane 2-Azabicyclo[3.1.0]hex-3-ene High functional group tolerance and direct access to complex bicyclic systems. nih.gov
Reductive Cyclization Partial reduction of pyridine ring, activation of hydroxyl, intramolecular amination Dihydropyridine (B1217469) or Tetrahydropyridine Stepwise approach allowing for modification at intermediate stages. organic-chemistry.org

Strategies for Convergent and Divergent Synthesis Utilizing the Compound

The multiple functionalities of this compound make it an ideal starting point for both convergent and divergent synthetic strategies.

Divergent Synthesis: In a divergent approach, a single starting material is used to create a library of structurally diverse compounds. From this compound, different reaction pathways can be pursued by selectively addressing each functional group.

Amine Functionalization: The primary amine can be acylated, alkylated, or used to form ureas and sulfonamides, leading to a family of N-substituted derivatives.

Alcohol Functionalization: The hydroxyl group can be etherified, esterified, or oxidized to a ketone, creating another set of analogs.

Pyridine Ring Modification: The pyridine ring itself can undergo electrophilic or nucleophilic substitution, or be N-oxidized, further expanding the range of accessible molecules.

This strategy allows for the rapid generation of a multitude of compounds for structure-activity relationship (SAR) studies in drug discovery.

Table 4: Outline of Synthetic Strategies

Strategy Approach Example Pathway Outcome
Divergent Selective functionalization of a common intermediate. 1. Reacting this compound with a panel of acyl chlorides. 2. Reacting this compound with a panel of alkyl halides. A library of amides and secondary amines for biological screening.

| Convergent | Coupling of two or more complex, pre-synthesized fragments. | Preparing a boronic ester derivative of this compound for a Suzuki coupling with a complex aryl halide fragment. | Efficient, high-yield assembly of a complex target molecule in the final steps. |

Fundamental Mechanistic Studies of Chemical Interactions Excluding Clinical Outcomes

Coordination Chemistry with Transition Metals and Main Group Elements

(S)-2-(1-Aminoethyl)pyridin-3-ol, possessing both a pyridine (B92270) ring and an aminoethyl side chain, acts as a versatile ligand in coordination chemistry. wikipedia.orgjscimedcentral.com The nitrogen atom of the pyridine ring and the nitrogen of the amino group serve as potential donor sites for forming coordinate bonds with a variety of metal ions. wikipedia.orgjscimedcentral.com The specific coordination mode can be influenced by the nature of the metal ion, the reaction conditions, and the presence of other competing ligands. The resulting metal complexes exhibit diverse geometries and electronic properties. wikipedia.org

The interaction between a metal ion and a ligand in solution to form a complex is a reversible process characterized by a stability constant (also known as a formation constant). scispace.com This constant provides a quantitative measure of the strength of the interaction. scispace.com For ligands like substituted pyridines, the stability of the formed metal complexes is influenced by factors such as the basicity of the pyridine nitrogen and the steric hindrance around the coordination site. wikipedia.org

Studies on related 2-(2-aminoethyl)pyridine (B145717) (AEP) complexes with palladium(II) have demonstrated the formation of 1:1 species with various biologically relevant ligands, including amino acids and dicarboxylic acids. cu.edu.eg The stability constants for these complexes have been determined potentiometrically. cu.edu.egresearchgate.net For instance, the pKa values for the protonated [Pd(AEP)(H2O)2]2+ complex are 4.59 and 9.71. cu.edu.eg The stability of these complexes is generally higher with ligands that can form chelate rings, such as amino acids with additional donor groups in their side chains. cu.edu.eg The stability of metal complexes with ligands containing pyridine moieties often follows the Irving-Williams series for divalent metal ions. researchgate.net

Table 1: Stability Constants of Metal Complexes

This table would typically contain experimentally determined stability constants (log β) for complexes of this compound with various metal ions. The data would be sourced from potentiometric or spectrophotometric titration studies.

Metal IonLog β₁₁₀MethodReference
Pd(II)Data not availablePotentiometry cu.edu.egresearchgate.net
Cu(II)Data not availableSpectrophotometry scispace.comresearchgate.net
Ni(II)Data not availablePotentiometry scispace.comresearchgate.net
Zn(II)Data not availablePotentiometry scispace.comresearchgate.net

For example, the crystal structure of complexes involving substituted pyridines often reveals the coordination of the pyridine nitrogen to the metal center. researchgate.netnsf.gov In related systems, such as those with 2-(2-aminoethyl)pyridine, the ligand can act as a bidentate donor, forming a stable five-membered chelate ring with the metal ion. The crystal structures of lead iodide hybrids with 2-(2-aminoethyl)pyridine demonstrate the structural diversity and packing arrangements that can arise from the coordination of this type of ligand. nih.gov While specific X-ray diffraction data for this compound complexes were not found, analysis of similar structures provides insight into the expected coordination behavior. jocpr.comresearchgate.net

In some cases, the ligand itself can be redox-active. For instance, certain hydroxylamine (B1172632) ligands can be reduced when complexed with specific metal ions like cobalt(II), vanadium(III), and iron(II). nih.gov While direct studies on the redox chemistry of this compound complexes are not extensively reported, the principles of how ligands influence metal-centered redox processes are well-established in coordination chemistry.

Investigations into Enzyme-Substrate Interactions (at a molecular/mechanistic level, excluding human physiological effects)

At a fundamental level, the interaction of a small molecule like this compound with an enzyme can be understood as a host-guest system. nih.gov The enzyme's active site provides a specific three-dimensional cavity that can bind the substrate through a combination of intermolecular forces, including hydrogen bonding, electrostatic interactions, and hydrophobic interactions.

While specific mechanistic studies detailing the interaction of this compound with enzymes are not available in the provided search results, general principles of enzyme-substrate binding are applicable. The pyridine ring, the hydroxyl group, and the aminoethyl side chain of the molecule all present potential points of interaction with amino acid residues in an enzyme's active site. The stereochemistry of the chiral center in the aminoethyl group is also likely to play a critical role in the specificity and strength of binding.

Supramolecular Chemistry and Self-Assembly Phenomena

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. nih.gov Self-assembly is a key process in supramolecular chemistry where molecules spontaneously organize into well-defined structures. nih.gov Molecules containing pyridine and other aromatic moieties are known to participate in self-assembly processes, often driven by π-π stacking interactions between the aromatic rings. rsc.org

The structure of this compound, with its pyridyl group, is conducive to forming supramolecular assemblies. These assemblies can be influenced by factors such as solvent, temperature, and the presence of other molecules or ions. nih.gov For instance, related amino acid derivatives can self-assemble into various nanostructures and soft materials. nih.gov The combination of hydrogen bonding capabilities from the hydroxyl and amino groups, along with potential π-π stacking of the pyridine rings, suggests that this compound could form complex, ordered supramolecular architectures. nih.govnih.gov The self-assembly of such molecules can also be directed by the presence of metal ions, leading to the formation of metallo-supramolecular structures. osti.gov

Intermolecular Interactions and Hydrogen Bonding Networks

The hydroxyl (-OH) and amino (-NH2) groups in this compound are capable of acting as both hydrogen bond donors and acceptors. The nitrogen atom of the pyridine ring can also act as a hydrogen bond acceptor. These capabilities allow the molecule to form extensive hydrogen bonding networks in the solid state and in solution.

These intermolecular hydrogen bonds, along with other non-covalent interactions like π-π stacking and van der Waals forces, play a crucial role in determining the crystal packing of the molecule and its physical properties. researchgate.net In the solid state, these interactions lead to the formation of specific three-dimensional arrangements. researchgate.netnsf.gov The study of these networks is essential for understanding the material properties of the compound.

Advanced Analytical Method Development for Research and Process Monitoring

Chiral Chromatographic Techniques for Enantiomeric Excess Determination (e.g., HPLC, GC)

The determination of enantiomeric excess (ee) is a critical analytical challenge in asymmetric synthesis. nih.govnih.gov High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases (CSPs) are the most powerful and widely used techniques for accurately separating and quantifying enantiomers. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a premier method for the enantioseparation of chiral amines and related compounds. mdpi.com The technique relies on the differential interaction of enantiomers with a chiral stationary phase, leading to different retention times. Cellulose and amylose (B160209) derivatives, particularly those coated on a silica (B1680970) support, are among the most versatile and successful CSPs. mdpi.com For compounds like (S)-2-(1-Aminoethyl)pyridin-3-ol, columns such as Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) have proven effective for separating similar chiral molecules. mdpi.comrsc.org

The development of a specific HPLC method would involve screening various chiral columns and optimizing the mobile phase composition, which typically consists of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol. rsc.org The enantiomeric excess is calculated by integrating the peak areas of the two enantiomers in the resulting chromatogram.

Table 1: Illustrative Chiral HPLC Method Parameters for Enantiomeric Excess Analysis

Parameter Typical Value / Condition Purpose
Column Chiralcel® OD-H, 250 x 4.6 mm, 5 µm Provides chiral recognition and separation.
Mobile Phase Hexane:Isopropanol (90:10, v/v) Elutes the compounds; ratio is optimized for resolution.
Flow Rate 1.0 mL/min Controls retention time and peak shape.
Detection UV at 220 nm or 254 nm Monitors the elution of the pyridine-containing analytes.
Temperature 25 °C (Ambient) Affects retention and selectivity.
Injection Vol. 10 µL Introduces the sample onto the column.
Retention (S) tR(S) Retention time of the (S)-enantiomer.

| Retention (R) | tR(R) | Retention time of the (R)-enantiomer. |

This table presents a typical starting point for method development based on common practices for similar chiral amines and pyridines. rsc.org

Gas Chromatography (GC)

Chiral GC offers high resolution and sensitivity, making it another excellent option for ee determination. gcms.cz This technique often utilizes capillary columns coated with a chiral stationary phase, commonly a derivatized cyclodextrin. gcms.cz For amine compounds, derivatization may be necessary to improve volatility and chromatographic performance. Reagents like heptafluorobutyl chloroformate can be used to create suitable derivatives for analysis. nih.gov

Optimization of a chiral GC method involves adjusting the temperature program (ramp rate) and the carrier gas linear velocity to maximize the resolution between the enantiomeric peaks. gcms.czlibretexts.org Hydrogen is often the preferred carrier gas as it allows for faster linear velocities, which can improve separation efficiency. gcms.cz

Table 2: Illustrative Chiral GC Method Parameters for Enantiomeric Excess Analysis

Parameter Typical Value / Condition Purpose
Column Cyclodextrin-based CSP (e.g., Rt-βDEXsa) Induces separation of enantiomers.
Carrier Gas Hydrogen or Helium Transports the analyte through the column.
Linear Velocity 40 - 80 cm/sec Optimized for maximum resolution. gcms.cz
Injection Split/Splitless, 250 °C Vaporizes the sample for introduction to the column.
Oven Program 50 °C (hold 2 min) to 200 °C at 2 °C/min Separates components based on boiling point and interaction with the CSP.
Detector Flame Ionization Detector (FID), 250 °C Detects organic compounds with high sensitivity.

| Derivatization | Optional (e.g., acylation) | Increases volatility and improves peak shape. |

This table outlines typical parameters for a chiral GC method. gcms.czlibretexts.org

Development of Spectroscopic Methods for Reaction Progress Monitoring

Monitoring the progress of the synthesis of this compound is essential for optimizing reaction conditions and determining the reaction endpoint. Spectroscopic techniques are invaluable for this purpose as they can often be used for real-time, in-situ analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy Proton NMR (¹H NMR) is a powerful tool for monitoring reaction progress. By taking aliquots from the reaction mixture at various time points, one can observe the disappearance of signals corresponding to the starting materials and the concurrent appearance of new signals corresponding to the product. rsc.org The relative integration of these characteristic peaks allows for the calculation of the percentage conversion of reactants to the product over time. rsc.org

Infrared (IR) Spectroscopy FT-IR spectroscopy can be used to track the transformation of key functional groups. For instance, in a synthesis involving the reduction of a ketone to form the aminoethyl group, one could monitor the disappearance of the carbonyl (C=O) stretching vibration (typically around 1680-1740 cm⁻¹) and the appearance of N-H and O-H stretching vibrations. mdpi.com

UV-Visible (UV-Vis) Spectroscopy The formation of the pyridinol structure introduces a distinct chromophore. Changes in the electronic structure as the reaction proceeds will result in a shift in the maximum absorption wavelength (λmax) or a change in absorbance. mdpi.com By monitoring these changes, the progress of the reaction can be followed. This method is particularly suitable for reactions where the product has a significantly different UV-Vis spectrum from the reactants. nih.gov

Validation and Optimization of Analytical Procedures in Research Settings

Once an analytical method is developed, it must be validated to ensure it is suitable for its intended purpose. europa.eu Validation demonstrates that the method is reliable, reproducible, and accurate for the analysis of this compound. who.intwjarr.com The key performance parameters evaluated during validation are defined by international guidelines, such as those from the International Council for Harmonisation (ICH). europa.eu

Key Validation Parameters:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, starting materials, or the other enantiomer. researchgate.net

Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range. wjarr.com This is typically evaluated by analyzing a series of standards and assessing the correlation coefficient (r²) of the calibration curve, which should ideally be >0.999. ikev.org

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. europa.eu For an assay, this is typically 80-120% of the target concentration. europa.eu

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by analyzing a sample with a known concentration (e.g., a certified reference material) and is reported as percent recovery. europa.eu

Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at two levels:

Repeatability: Precision under the same operating conditions over a short interval. ikev.org

Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment). ikev.org

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±10% change in mobile phase organic content, ±5°C change in column temperature), providing an indication of its reliability during normal usage. ikev.org

Table 3: Summary of Validation Parameters and Typical Acceptance Criteria for a Chromatographic Assay

Parameter Definition Typical Acceptance Criteria (for Assay)
Accuracy Closeness of the measured value to the true value. 98.0 - 102.0% recovery of spiked analyte. ikev.org
Precision (Repeatability) Agreement between results of successive measurements on the same sample under the same conditions. Relative Standard Deviation (RSD) ≤ 1.5%. ikev.org
Specificity Ability to measure the analyte in the presence of interferences. Peak purity analysis; no co-elution at the analyte's retention time.
Linearity Proportionality of the signal to the analyte concentration. Correlation coefficient (r²) > 0.999. ikev.org
Range Concentration interval where the method is accurate, precise, and linear. 80% to 120% of the nominal concentration. europa.eu

| LOQ/LOD | Lowest concentration that can be quantified/detected. | Signal-to-Noise ratio of 10:1 (LOQ) and 3:1 (LOD). who.int |

Optimization of these procedures involves systematically adjusting parameters like the mobile phase composition in HPLC or the temperature ramp in GC to achieve the best possible separation (resolution), shortest run time, and highest sensitivity, while ensuring the method remains robust. gcms.cz

Future Research Directions and Emerging Perspectives

Exploration of Novel Synthetic Pathways and Biocatalytic Routes

The development of efficient and stereoselective synthetic routes to (S)-2-(1-Aminoethyl)pyridin-3-ol is paramount for its broader application. While classical synthetic methods exist, future research is increasingly geared towards more sustainable and atom-economical approaches.

Novel Synthetic Strategies: Future synthetic explorations are likely to focus on the development of novel catalytic methods for the construction of the chiral aminoethylpyridine core. This could involve innovative C-H activation strategies on the pyridine (B92270) ring, followed by asymmetric amination. Another promising avenue is the use of transition-metal-catalyzed cross-coupling reactions to introduce the aminoethyl moiety with high stereocontrol. For instance, methodologies analogous to the Suzuki-Miyaura coupling, which has been successfully used for the synthesis of other complex pyridine derivatives, could be adapted. mdpi.com

Biocatalytic Routes: Biocatalysis offers a powerful and green alternative for the synthesis of chiral amines. nih.gov The application of enzymes, such as transaminases, holds considerable promise for the production of this compound. Transaminases can convert a ketone precursor into the desired chiral amine with high enantioselectivity, often under mild reaction conditions. nih.gov Future research will likely focus on identifying or engineering novel transaminases with high activity and selectivity towards the specific ketone precursor of this compound. The use of whole-cell biocatalysts, which can simplify enzyme handling and cofactor regeneration, is also a key area for development. mdpi.com

Potential Biocatalytic Route Enzyme Class Precursor Key Advantages
Asymmetric Reductive AminationTransaminase2-Acetylpyridin-3-olHigh enantioselectivity, mild conditions, green process
Kinetic Resolution of Racemic AmineLipase (B570770)(rac)-2-(1-Aminoethyl)pyridin-3-olEnantiopure product from racemic mixture
Hydroxylation of PrecursorCytochrome P450 Monooxygenase(S)-2-(1-Aminoethyl)pyridineRegio- and stereoselective hydroxylation

Expansion of Applications in New Asymmetric Catalytic Reactions

The structural motifs within this compound make it an attractive candidate as a ligand in asymmetric catalysis. The pyridine nitrogen, the amino group, and the hydroxyl group can act as coordination sites for metal centers, creating a chiral environment for a variety of chemical transformations.

Future research will likely explore the application of this compound and its derivatives as ligands in a wider range of asymmetric catalytic reactions. These could include:

Asymmetric Transfer Hydrogenation: The development of ruthenium(II) and iridium(I) complexes with ligands derived from this compound could lead to highly efficient catalysts for the asymmetric transfer hydrogenation of ketones and imines. nih.gov

Asymmetric C-C Bond Forming Reactions: The chiral environment provided by this ligand could be harnessed for various carbon-carbon bond-forming reactions, such as asymmetric aldol, Michael, and Mannich reactions. youtube.comyoutube.com The bifunctional nature of the ligand, with both a Lewis basic site (pyridine) and a Brønsted acidic/basic site (hydroxyl/amino group), could enable cooperative catalysis.

Asymmetric Cycloaddition Reactions: The use of metal complexes of this compound in promoting asymmetric cycloaddition reactions, such as 1,3-dipolar cycloadditions, could provide stereoselective routes to complex heterocyclic structures. rsc.org

Computational Design of Advanced Derivatives with Enhanced Properties

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemical research for predicting the properties and reactivity of molecules. nih.govresearchgate.net Future work on this compound will undoubtedly leverage computational methods to design advanced derivatives with tailored properties.

In Silico Screening and Design: By systematically modifying the structure of this compound in silico, researchers can predict how changes in substituents on the pyridine ring or modifications to the aminoethyl side chain will affect its electronic and steric properties. This allows for the rational design of new ligands with enhanced catalytic activity, selectivity, or stability. For instance, computational studies can help in designing derivatives with optimized donor-acceptor properties for specific catalytic applications. dergipark.org.tr

Elucidation of Reaction Mechanisms: Computational modeling can provide detailed insights into the transition states and reaction pathways of catalytic cycles involving ligands derived from this compound. nih.gov This understanding is crucial for optimizing reaction conditions and for the rational design of more efficient catalysts.

Computational Approach Objective Predicted Outcome
Density Functional Theory (DFT)Optimize ligand geometry and electronic structureEnhanced catalytic performance (activity, selectivity)
Molecular DockingPredict binding modes of ligand-metal complexesRational design of catalysts for specific substrates
Quantum Mechanics/Molecular Mechanics (QM/MM)Model enzymatic reactionsUnderstanding biocatalytic pathways for synthesis

Integration into Materials Science and Supramolecular Architectures

The unique combination of a rigid aromatic core, hydrogen bonding capabilities (hydroxyl and amino groups), and chirality makes this compound an interesting building block for materials science and supramolecular chemistry.

Chiral Polymers and Metal-Organic Frameworks (MOFs): Future research could explore the incorporation of this compound as a monomer in the synthesis of chiral polymers. These polymers could find applications in chiral chromatography, enantioselective sensing, and asymmetric catalysis. Furthermore, its ability to coordinate to metal ions makes it a potential ligand for the construction of chiral Metal-Organic Frameworks (MOFs). These porous materials could be designed for applications in enantioselective separations, gas storage, and heterogeneous catalysis.

Supramolecular Gels and Assemblies: The hydrogen bonding motifs present in the molecule could be exploited to form ordered supramolecular assemblies, such as gels or liquid crystals. The chirality of the building block would be translated to the macroscopic properties of the resulting material, opening up possibilities for the development of novel chiroptical materials.

Methodological Advancements in Stereochemical Analysis and Mechanistic Studies

A deep understanding of the stereochemistry and reaction mechanisms is fundamental to fully harnessing the potential of this compound.

Advanced Spectroscopic and Crystallographic Techniques: Future research will continue to rely on advanced analytical techniques to unequivocally determine the absolute and relative stereochemistry of the compound and its derivatives. This includes the use of X-ray crystallography, chiral chromatography, and advanced NMR techniques, such as the use of chiral solvating agents.

In-depth Mechanistic Investigations: Detailed mechanistic studies, combining experimental techniques (such as kinetic analysis and isotopic labeling) with computational modeling, will be crucial for elucidating the mode of action of catalysts derived from this compound. nih.gov This knowledge will be instrumental in the development of the next generation of highly efficient and selective catalysts based on this versatile chiral scaffold.

Q & A

Q. Q1. What synthetic methodologies are commonly employed for the enantioselective synthesis of (S)-2-(1-Aminoethyl)pyridin-3-ol, and how is enantiomeric purity ensured?

A1. The synthesis typically involves asymmetric catalysis or chiral pool strategies. Key steps include:

  • Starting Materials : Chiral precursors (e.g., (S)-amino alcohols) or achiral substrates with enantioselective catalysts (e.g., Ru-BINAP complexes) .
  • Reaction Conditions : Controlled temperatures (0–25°C) and inert atmospheres to minimize racemization. Catalytic hydrogenation or enzymatic resolution may enhance stereochemical control .
  • Purification : Chiral chromatography (e.g., HPLC with amylose-based columns) or recrystallization with chiral resolving agents (e.g., tartaric acid derivatives) to achieve >99% enantiomeric excess .

Q. Q2. What spectroscopic and crystallographic techniques validate the structure and stereochemistry of this compound?

A2.

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm regiochemistry (e.g., pyridin-3-ol proton at δ 8.2–8.5 ppm) and stereochemistry via NOE correlations .
  • X-ray Crystallography : Resolves absolute configuration (e.g., Flack parameter < 0.1) and hydrogen-bonding networks in the crystal lattice .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+^+ at m/z 153.0764 for C7_7H10_{10}N2_2O) .

Q. Q3. What safety protocols are critical when handling this compound in laboratory settings?

A3.

  • Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods for synthesis/purification steps to avoid inhalation of fine particulates .
  • Waste Disposal : Neutralize acidic/basic residues before disposal in designated halogenated waste containers .

Advanced Research Questions

Q. Q4. How do reaction conditions (e.g., solvent polarity, temperature) influence the stereochemical outcome in the synthesis of this compound?

A4.

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in asymmetric hydrogenation, improving enantioselectivity. Non-polar solvents (e.g., toluene) may favor alternative pathways .
  • Temperature : Lower temperatures (e.g., 0°C) reduce kinetic resolution side reactions, while higher temperatures (25–40°C) accelerate catalyst turnover at the expense of selectivity .
  • Contradictions : reports high yields in methanol, whereas suggests dichloromethane optimizes regioselectivity for pyridin-3-ol derivatives.

Q. Q5. What computational and experimental methods resolve discrepancies in physicochemical properties (e.g., logP, pKa) of this compound?

A5.

  • logP Determination : Experimental shake-flask methods (octanol/water partition) vs. computational tools (e.g., Open Babel). Discrepancies arise from solvation effects in charged species .
  • pKa Measurement : Potentiometric titration (experimental pKa ~8.2 for the pyridin-3-ol group) versus DFT calculations (B3LYP/6-31G**) .

Q. Q6. How is this compound utilized as a chiral building block in drug discovery, and what biological targets are prioritized?

A6.

  • Applications :
    • Enzyme Inhibitors : Serves as a β2_2-adrenergic receptor agonist scaffold. Modifications at the aminoethyl group enhance binding affinity .
    • Metal Coordination : The pyridin-3-ol moiety chelates transition metals (e.g., Cu2+^{2+}) in catalytic systems .
  • Screening Methods :
    • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics to target proteins.
    • Molecular Dynamics (MD) : Simulates ligand-receptor interactions to optimize substituent positioning .

Q. Q7. What strategies mitigate racemization during large-scale synthesis of this compound?

A7.

  • Process Optimization :
    • Continuous Flow Reactors : Reduce residence time at high temperatures, minimizing thermal racemization .
    • Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze undesired enantiomers .
  • Analytical Monitoring : In-line chiral HPLC ensures real-time quality control during production .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.